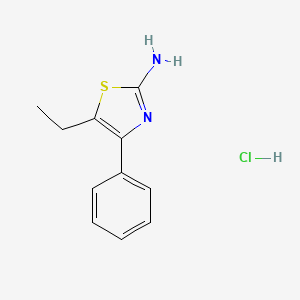

5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 . The IUPAC name for this compound is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is a powder at room temperature . It has a melting point of 68-69°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Research has demonstrated the utility of thiazole derivatives in organic synthesis, highlighting their reactivity and potential for creating various chemically significant compounds. For instance, studies have shown the synthesis of thiazolo[5,4-d]pyrimidines with properties useful in molluscicidal applications, indicating the versatility of thiazole compounds in producing biologically active agents (El-bayouki & Basyouni, 1988). Furthermore, the work on benzo[b]thiophen derivatives has contributed to the pharmacological field by providing insights into the synthesis of compounds with potential therapeutic uses (Chapman, Clarke, Gore, & Sharma, 1971).

Molecular Structure and Interaction Analysis

Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have provided insights into the molecular structures and interaction energies, facilitating the understanding of their stability and reactivity. This research highlights the significance of thiazole derivatives in studying molecular interactions and designing compounds with desired properties (El-Emam et al., 2020).

Biological Activities and Applications

The synthesis of thiazole compounds has been explored for antimicrobial and antifungal applications, showcasing their potential in addressing various microbial threats. For example, research on formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has demonstrated moderate antimicrobial activity, suggesting their utility in developing new therapeutic agents (Sah, Bidawat, Seth, & Gharu, 2014).

Material Science and Polymer Research

In material science, the modification of polymers through condensation with thiazole derivatives has been investigated for enhancing their properties and applications. This includes the development of poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-aminothiazole, for potential medical applications due to their improved thermal stability and biological activity (Aly & El-Mohdy, 2015).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride, have shown diverse biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various targets such as dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .

Result of Action

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRIHCPCZVEMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)

![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)

![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)